Acide m-PEG4-phosphonique

Vue d'ensemble

Description

m-PEG4-phosphonic acid is a compound that consists of a polyethylene glycol chain with four ethylene glycol units and a terminal phosphonic acid group. This structure imparts the compound with excellent water solubility and makes it useful in various aqueous-based applications. The phosphonic acid group can strongly bind to metal oxides, making it valuable for surface modification and functional coatings .

Applications De Recherche Scientifique

m-PEG4-phosphonic acid has a wide range of scientific research applications, including:

Chemistry: Used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras), which are used for targeted protein degradation

Biology: Employed in bioconjugation reactions to modify biomolecules and enhance their solubility and stability in aqueous solutions

Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents

Industry: Applied in surface modification and functional coatings to enhance the properties of materials, such as increasing their resistance to corrosion and improving their adhesion to other surfaces

Mécanisme D'action

Target of Action

m-PEG4-phosphonic acid is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs . These targets can vary widely, as the specific target protein is determined by the other ligand in the PROTAC molecule .

Mode of Action

The mode of action of m-PEG4-phosphonic acid involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of m-PEG4-phosphonic acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By using m-PEG4-phosphonic acid as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the associated biochemical pathways .

Pharmacokinetics

The hydrophilic peg linker increases the water solubility of the compound in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of m-PEG4-phosphonic acid is the selective degradation of target proteins . This can lead to a variety of molecular and cellular effects, depending on the specific protein being targeted .

Action Environment

The action of m-PEG4-phosphonic acid, as part of a PROTAC, can be influenced by various environmental factors. These may include the concentration of the PROTAC, the presence of the target protein and E3 ligase, and the functionality of the ubiquitin-proteasome system

Analyse Biochimique

Biochemical Properties

m-PEG4-phosphonic acid plays a role in biochemical reactions as a PROTAC linker . It interacts with two different ligands, one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions involves the exploitation of the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The effects of m-PEG4-phosphonic acid on various types of cells and cellular processes are primarily related to its role in the degradation of target proteins . By interacting with specific ligands, it influences cell function by modulating the ubiquitin-proteasome system, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of m-PEG4-phosphonic acid at the molecular level involves its role as a PROTAC linker . It binds to two different ligands, one for an E3 ubiquitin ligase and the other for the target protein . This binding interaction leads to the selective degradation of target proteins via the ubiquitin-proteasome system .

Temporal Effects in Laboratory Settings

Given its role in the synthesis of PROTAC molecules, it may influence the stability and long-term effects of these molecules on cellular function .

Metabolic Pathways

Given its role as a PROTAC linker, it may interact with enzymes or cofactors involved in the ubiquitin-proteasome system .

Transport and Distribution

Its hydrophilic nature due to the PEG linker may influence its localization or accumulation .

Subcellular Localization

As a PROTAC linker, it may be directed to specific compartments or organelles where the ubiquitin-proteasome system is active .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG4-phosphonic acid typically involves the attachment of a phosphonic acid group to a polyethylene glycol chain. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of m-PEG4-phosphonic acid often employs large-scale synthesis techniques that ensure high purity and yield. The process involves the controlled reaction of polyethylene glycol with phosphonic acid derivatives under optimized conditions to achieve the desired product. The compound is then purified through various techniques such as crystallization or chromatography to obtain a high-purity product suitable for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

m-PEG4-phosphonic acid can undergo various chemical reactions, including:

Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can modify the phosphonic acid group to produce different functional groups.

Substitution: The compound can participate in substitution reactions where the phosphonic acid group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of m-PEG4-phosphonic acid can yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized polyethylene glycol compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

m-PEG4-carboxylic acid: Similar to m-PEG4-phosphonic acid but contains a carboxylic acid group instead of a phosphonic acid group. It is used in similar applications but has different binding properties and reactivity.

m-PEG4-sulfonic acid: Contains a sulfonic acid group and is used for similar purposes but offers different solubility and binding characteristics.

m-PEG4-amine: Features an amine group and is used in bioconjugation and surface modification, providing different reactivity compared to phosphonic acid

Uniqueness

m-PEG4-phosphonic acid is unique due to its strong binding affinity to metal oxides and its ability to form stable coatings and functionalized surfaces. Its excellent water solubility and versatility in various chemical reactions make it a valuable compound in research and industrial applications .

Propriétés

Numéro CAS |

750541-89-0 |

|---|---|

Formule moléculaire |

C9H21O7P |

Poids moléculaire |

272.23 |

Nom IUPAC |

(2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid |

InChI |

InChI=1S/C9H21O7P/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H2,10,11,12) |

Clé InChI |

QCYYJJNJMLEPMA-UHFFFAOYSA-N |

SMILES |

O=P(O)(O)CCOCCOCCOCCOC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

m-PEG4-phosphonic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

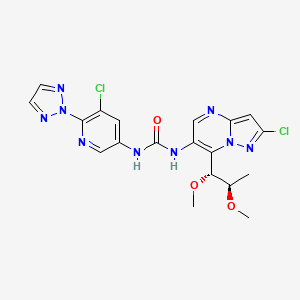

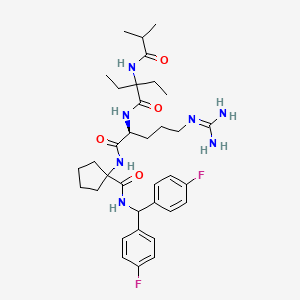

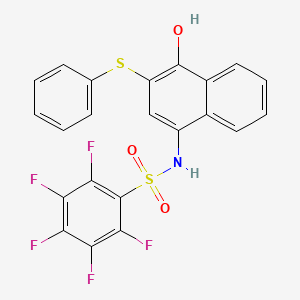

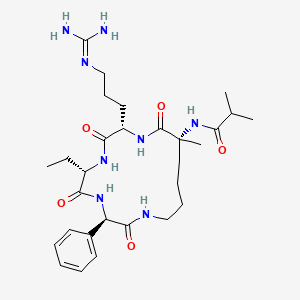

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)